

Technical Guide: Spectroscopic Characterization of ortho-Ethylphenyl-2-propanol

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Compound of Interest

Compound Name: *1-(2-ethylphenyl)propan-2-ol*

Cat. No.: B8002375

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Executive Summary

This guide provides a technical analysis of the infrared (IR) absorption characteristics of ortho-ethylphenyl-2-propanol (IUPAC: **1-(2-ethylphenyl)propan-2-ol**). Accurate identification of this compound is critical in pharmaceutical development and forensic analysis, particularly to distinguish it from its regioisomers (meta- and para- forms) and its ketone precursor (ortho-ethylphenyl-2-propanone). This document synthesizes spectroscopic data to establish a robust identification protocol using Fourier Transform Infrared (FTIR) spectroscopy.

Target Molecule Profile

- Common Name: ortho-Ethylphenyl-2-propanol
- IUPAC Name: **1-(2-ethylphenyl)propan-2-ol**
- Structure: A secondary alcohol featuring a propyl chain attached to a benzene ring, which is ortho-substituted with an ethyl group.
- Molecular Formula: C₁₁H₁₆O

- Key Functional Groups: Secondary Hydroxyl (-OH), Aromatic Ring (1,2-disubstituted), Ethyl side chain.

Experimental Methodology

To ensure reproducible spectral data, the following sampling protocols are recommended.

Sample Preparation

- Technique of Choice: Attenuated Total Reflectance (ATR).
 - Rationale: As a likely viscous oil or low-melting solid, ATR allows for direct analysis without KBr pellet preparation, minimizing moisture interference in the O-H region.
- Alternative: Transmission IR (NaCl/KBr plates) for liquid films.
 - Rationale: Provides higher resolution for weak overtone bands (1600–2000 cm^{-1}) useful in confirming substitution patterns if the fingerprint region is obscured.

Data Acquisition Parameters

- Resolution: 4 cm^{-1}
- Scans: Minimum 16 (32 recommended for signal-to-noise ratio)
- Range: 4000–600 cm^{-1} ^{[1][2]}

Characteristic IR Absorption Bands

The following table details the diagnostic bands for ortho-ethylphenyl-2-propanol. These values are derived from standard spectroscopic principles for secondary alcohols and 1,2-dialkylbenzenes.

Table 1: Diagnostic IR Bands for ortho-Ethylphenyl-2-propanol

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mode Assignment	Diagnostic Value
Hydroxyl (O-H)	3300 – 3450	Strong, Broad	O-H Stretching (H-bonded)	Primary ID: Confirms alcohol presence.
Aromatic C-H	3000 – 3100	Weak	C-H Stretching (sp ²)	Differentiates from aliphatic precursors.
Aliphatic C-H	2850 – 2980	Strong	C-H Stretching (sp ³)	Ethyl and propyl chain confirmation.
Aromatic Ring	1450 – 1600	Medium	C=C Ring Stretching	Confirms benzene ring presence.
Alcohol C-O	1030 – 1120	Strong	C-O Stretching	Secondary ID: Characteristic of 2° alcohols.
Ortho-Substitution	735 – 770	Strong	C-H OOP Bending	CRITICAL: Identifies 1,2-substitution (ortho).

Comparative Analysis: Isomer Differentiation

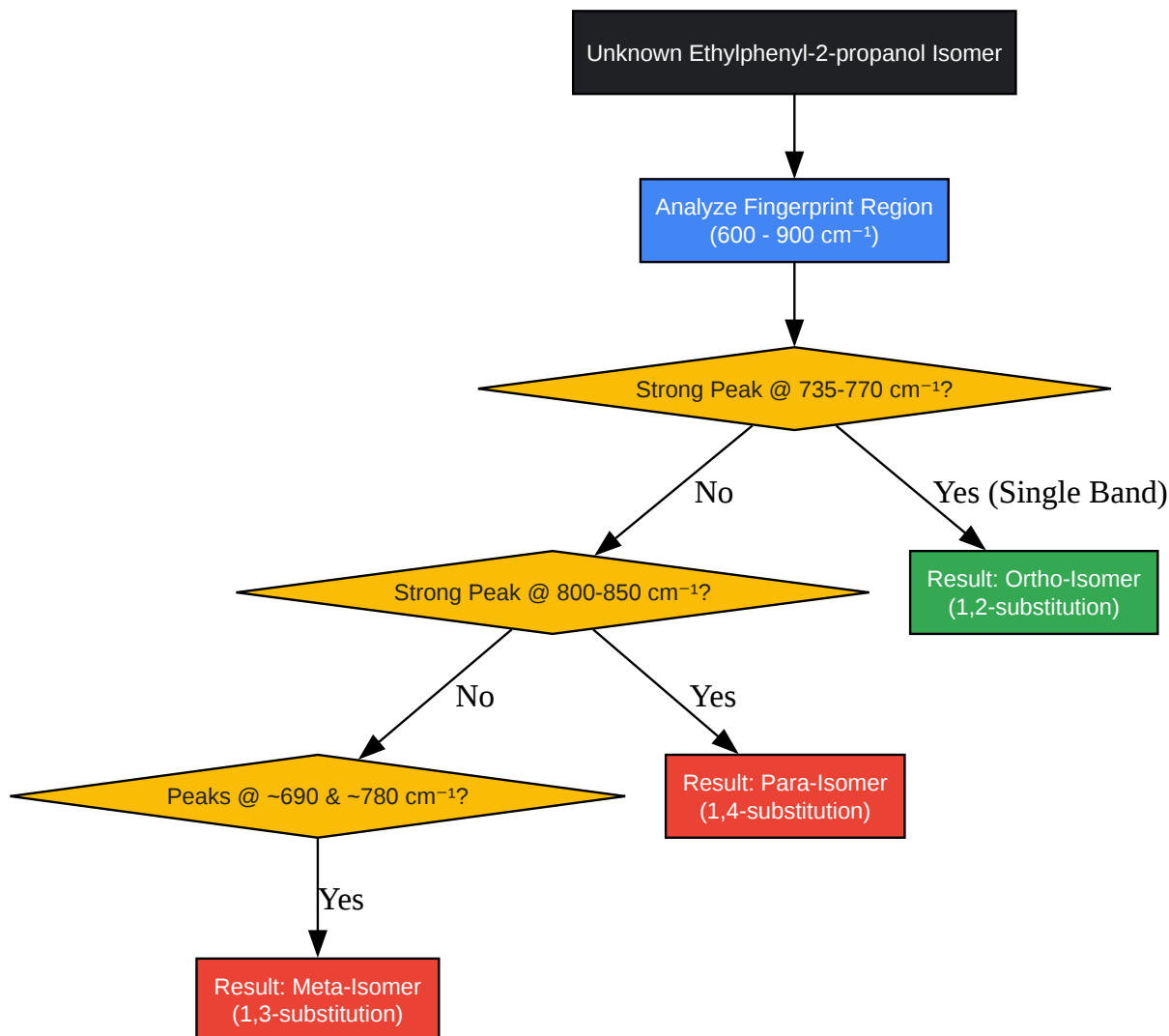
Differentiation between regioisomers is the most challenging aspect of characterizing alkyl-substituted aromatics. The "Fingerprint Region" (600–900 cm⁻¹) is the definitive differentiator.

Table 2: Regioisomer Differentiation (Ortho vs. Meta vs. Para)

Feature	Ortho- (1,2-disubstituted)	Meta- (1,3-disubstituted)	Para- (1,4-disubstituted)
C-H OOP Bending	Single strong band ~750 cm ⁻¹	Two bands: ~690 cm ⁻¹ & ~780 cm ⁻¹	Single strong band ~810–840 cm ⁻¹
Overtone Region (1600-2000 cm ⁻¹)	Single band (often obscured)	Three weak bands	Two weak bands
Symmetry Impact	Lower symmetry; complex fingerprint	Lower symmetry; complex fingerprint	Higher symmetry; simpler fingerprint

Key Insight: The absence of a strong peak above 800 cm⁻¹ and the presence of a dominant peak near 750 cm⁻¹ is the "smoking gun" for the ortho isomer.

Visualization: Isomer Identification Workflow



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Figure 1: Logic flow for distinguishing regioisomers of ethylphenyl-2-propanol using FTIR data.

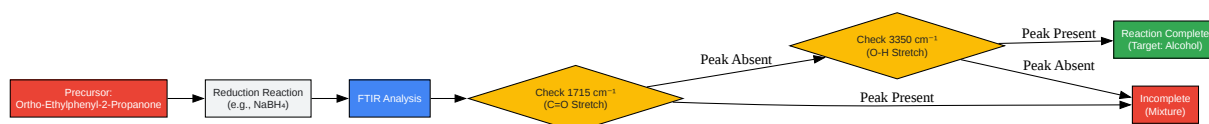
Reaction Monitoring: Precursor vs. Product

In synthetic pathways, this alcohol is typically reduced from ortho-ethylphenyl-2-propanone (a ketone). FTIR is an excellent tool for monitoring this reduction.

Table 3: Reaction Monitoring (Ketone to Alcohol)

Spectral Feature	Precursor (Ketone)	Product (Alcohol)	Process Indicator
Carbonyl (C=O)	Strong @ $\sim 1715\text{ cm}^{-1}$	Absent	Disappearance indicates conversion.
Hydroxyl (O-H)	Absent	Strong, Broad @ $\sim 3350\text{ cm}^{-1}$	Appearance indicates product formation.
Fingerprint	$\sim 750\text{ cm}^{-1}$ (Ortho)	$\sim 750\text{ cm}^{-1}$ (Ortho)	Remains constant (Ring structure unchanged).

Visualization: Synthesis Monitoring Pathway



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Figure 2: Workflow for monitoring the reduction of the ketone precursor to the target alcohol.

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